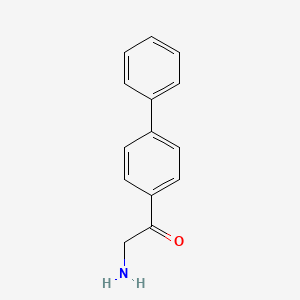

2-Amino-1-(4-phenylphenyl)ethan-1-one

Description

Properties

Molecular Formula |

C14H13NO |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

2-amino-1-(4-phenylphenyl)ethanone |

InChI |

InChI=1S/C14H13NO/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10,15H2 |

InChI Key |

DWDFSNARQSUYQN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CN |

Origin of Product |

United States |

Preparation Methods

Styrene Oxide Derivative Amination

The most widely reported method involves regioselective amination of 4-phenylstyrene oxide (C₁₄H₁₂O) using sodium hexamethyldisilazane (NaHMDS) in tetrahydrofuran (THF).

Procedure :

-

Substrate activation : 4-Phenylstyrene oxide (1 eq) is dissolved in anhydrous THF at 0–5°C.

-

Amination : NaHMDS (3 eq) is added dropwise, followed by stirring at 25°C for 20 hours.

-

Quenching and purification : The reaction is quenched with water, extracted with dichloromethane, and purified via silica gel chromatography (ethyl acetate/petroleum ether).

Key Data :

This method’s selectivity arises from the steric bulk of NaHMDS, favoring attack at the less hindered carbon of the epoxide.

Palladium-Catalyzed Biphenyl Coupling

Suzuki-Miyaura Cross-Coupling

Constructing the biphenyl core precedes functionalization. A representative protocol uses:

Reagents :

-

4-Bromoacetophenone (1 eq)

-

Phenylboronic acid (1.1 eq)

-

Pd(PPh₃)₂Cl₂ (5 mol%)

Procedure :

-

Coupling : Reflux at 80°C for 12 hours under argon.

-

Isolation : The crude product is filtered through Celite and purified by column chromatography.

Key Data :

Post-Coupling Functionalization

The ketone intermediate (1-(4-phenylphenyl)ethan-1-one) undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol:

Conditions :

Nitration-Reduction Sequence

Nitration of Biphenyl Derivatives

A two-step synthesis involves:

-

Nitration : 4-Phenylacetophenone is treated with HNO₃/H₂SO₄ at 0°C to introduce a nitro group para to the ketone.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.

Optimization Note :

-

Temperature control during nitration prevents polysubstitution.

Key Data :

| Step | Yield |

|---|---|

| Nitration | 65% |

| Reduction | 89% |

| Overall | 58% |

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Advantages | Limitations |

|---|---|---|

| Epoxide amination | High regioselectivity | Requires anhydrous conditions |

| Suzuki coupling | Scalable (>100 g) | Pd catalyst cost |

| Nitration-reduction | Avoids transition metals | Low overall yield |

Reaction Conditions

| Parameter | Epoxide Amination | Suzuki Coupling |

|---|---|---|

| Temperature | 25°C | 80°C |

| Catalyst | None | Pd(PPh₃)₂Cl₂ |

| Solvent | THF | THF/H₂O |

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1-(4-phenylphenyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

Reduction: Reduction reactions can convert 2-Amino-1-(4-phenylphenyl)ethan-1-one to its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include oximes, nitroso derivatives, and substituted phenacylamines.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis

2-Amino-1-(4-phenylphenyl)ethan-1-one serves as a crucial intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. For instance:

- Pharmaceuticals : The compound can be used to synthesize biologically active molecules that may exhibit therapeutic effects.

- Agrochemicals : It acts as an intermediate in the production of herbicides and pesticides, contributing to agricultural advancements.

Biological Research

Potential Ligand in Receptor Binding Studies

In biological research, 2-Amino-1-(4-phenylphenyl)ethan-1-one is investigated for its potential as a ligand in receptor binding studies. Its ability to interact with specific molecular targets enables researchers to explore its biological effects:

- Receptor Modulation : The compound can bind to receptors and modulate their activity, which is essential for understanding drug mechanisms.

- Synthesis of Bioactive Compounds : It is utilized in synthesizing compounds that may have therapeutic applications, such as anti-cancer agents or neuroprotective drugs.

Industrial Applications

Production of Specialty Chemicals

In the industrial sector, 2-Amino-1-(4-phenylphenyl)ethan-1-one finds applications in producing various specialty chemicals:

- Polymers : It can be used as a monomer or additive in polymer production, enhancing material properties.

- Dyes and Pigments : The compound's chemical structure allows it to be incorporated into dye formulations, contributing to vibrant colors in textiles and plastics.

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the synthesis of a series of bioactive compounds utilizing 2-Amino-1-(4-phenylphenyl)ethan-1-one as an intermediate. The resulting compounds showed promising activity against specific cancer cell lines, highlighting the compound's utility in drug discovery.

Case Study 2: Agrochemical Development

Research focused on developing a new herbicide based on 2-Amino-1-(4-phenylphenyl)ethan-1-one demonstrated its effectiveness in controlling weed growth while minimizing environmental impact. Field trials indicated significant improvements over existing herbicides.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-phenylphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the structure of the target molecules .

Comparison with Similar Compounds

Table 1: Structural and Analytical Comparisons

Key Observations :

- Biphenyl vs. Piperazine Moieties : The biphenyl group in the target compound likely enhances lipophilicity compared to piperazine-containing analogs (e.g., 23, 33), which exhibit higher polarity due to the nitrogen-rich ring .

- Halogen and Electron-Withdrawing Groups : Chloro (24, ), bromo (bk-2C-B, ), and trifluoromethyl (33, ) substituents increase molecular weight and reduce solubility in aqueous media. For example, trifluoromethyl groups in 33 result in a 46% higher molecular weight than the target compound.

Table 2: Pharmacological Comparisons

Key Observations :

- Psychoactive Potential: The biphenyl group in the target compound may reduce CNS activity compared to bk-2C-B, where bromo and dimethoxy substituents enhance serotonin receptor affinity .

- Therapeutic Applications : Hydroxyphenyl analogs () are intermediates in drug synthesis, suggesting the target compound could be optimized for enzyme inhibition (e.g., FASN inhibitors in ) .

Crystallographic and Stability Considerations

- Crystallization Challenges : Bulky biphenyl groups may hinder crystallization compared to smaller substituents (e.g., chloropyridinyl in ). SHELXL and OLEX2 () are critical tools for resolving such structural complexities .

Q & A

Q. What are the recommended synthetic routes for 2-Amino-1-(4-phenylphenyl)ethan-1-one, and how can purity be validated?

- Methodological Answer : Synthesis typically involves condensation reactions between substituted phenyl precursors and amino-acetyl intermediates under controlled pH and temperature. For example, analogous compounds like bk-2C-B (2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one) are synthesized via reductive amination or nucleophilic substitution . Purity validation requires HPLC (≥98% by HPLC, as in ) coupled with mass spectrometry (e.g., GC/MS for structural confirmation) and NMR for functional group analysis. Deuterated solvents (e.g., DMSO-d6) are recommended for NMR to avoid signal overlap .

Q. Which spectroscopic techniques are optimal for structural elucidation of 2-Amino-1-(4-phenylphenyl)ethan-1-one?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.0 ppm) and ketone/amine groups (δ 2.1–3.5 ppm). For analogs, coupling constants (J values) help distinguish substituent positions .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm mass accuracy. Derivatization (e.g., trifluoroethyl chloroformate) enhances ionization efficiency for low-polarity analogs .

- IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches to rule out tautomeric forms .

Q. How should crystallographic data be collected and refined for this compound?

- Methodological Answer :

- Data Collection : Use Mo/Kα radiation (λ = 0.71073 Å) on single crystals grown via slow evaporation. OLEX2 software integrates diffraction data and initial structure solution .

- Refinement : SHELXL is preferred for small-molecule refinement. Key steps include:

- Assigning anisotropic displacement parameters for non-H atoms.

- Using restraints for disordered regions (e.g., phenyl rings).

- Validating with R-factor convergence (<5%) and Fourier difference maps .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during structure determination?

- Methodological Answer :

- Disorder Handling : Apply SHELXL’s PART instruction to model split positions. Use similarity restraints (SIMU/DELU) to maintain chemically reasonable geometries .

- Twinning : For non-merohedral twinning, employ the TWIN/BASF commands in SHELXL. Verify with the Hooft parameter (|Y| < 0.05) and R-value consistency across twin domains .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check hydrogen-bonding networks for plausibility .

Q. What computational strategies predict the electronic properties and reactivity of 2-Amino-1-(4-phenylphenyl)ethan-1-one?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to optimize geometry at the B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO/LUMO) for charge-transfer behavior .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) using AMBER or GROMACS. Monitor conformational changes in the phenyl-ethanone backbone over 100-ns trajectories .

- Docking Studies : Compare with FASN inhibitors (e.g., 2-hydroxy-1-{4-[(4-phenylphenyl)carbonyl]piperazin-1-yl}ethan-1-one derivatives) to predict binding affinities using AutoDock Vina .

Q. How can biological activity be inferred from structural analogs, and what assays validate these predictions?

- Methodological Answer :

- Structural Analog Analysis : Compare substituent effects (e.g., bromo vs. methoxy groups) on pharmacokinetics using QSAR models. For example, bk-2C-B’s halogenated analogs show altered receptor binding .

- In Vitro Assays :

- Enzyme Inhibition : Test FASN inhibition via NADPH consumption assays (IC50 determination) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7) with EC50 calculations .

- Metabolic Stability : Perform microsomal incubation (human liver microsomes) with LC-MS/MS to track metabolite formation .

Notes

- For synthetic procedures, adapt protocols from structurally similar compounds (e.g., halogenated ethanones ).

- Advanced questions emphasize troubleshooting (e.g., crystallographic disorder) and predictive modeling, aligning with high-impact research workflows.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.